Ethyl 5-bromo-2-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by bromination and fluorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products:
Reduction: Ethyl 5-bromo-2-fluoro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- Ethyl 3-bromo-5-nitrobenzoate
- Ethyl 2-bromo-4-fluoro-5-nitrobenzoate
- Ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Comparison: Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms in the ortho and meta positions relative to the nitro group can result in distinct electronic and steric effects compared to similar compounds .
Properties
Molecular Formula |
C9H7BrFNO4 |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
KTTMXLFSMLOWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.